molecular formula C8H7N3O2S2 B11756154 Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate

Cat. No.: B11756154
M. Wt: 241.3 g/mol
InChI Key: GXBXMSZVMXGCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-d]pyrimidine core. The structure includes a thioxo (C=S) group at position 7, an ethyl carboxylate moiety at position 2, and a partially saturated dihydro-pyrimidine ring.

Properties

IUPAC Name

ethyl 7-sulfanylidene-6H-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c1-2-13-8(12)7-11-4-5(14)9-3-10-6(4)15-7/h3H,2H2,1H3,(H,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXMSZVMXGCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-Amino-6-Sulfanylpyrimidine-2,4-Diol

The synthesis begins with 5-amino-6-sulfanylpyrimidine-2,4-diol (20 ), a key intermediate for constructing the bicyclic system. Reaction with arylacetyl chlorides (e.g., benzoyl chloride, 2-chlorobenzoyl chloride) in N-methylpyrrolidone (NMP) at 150°C yields 2-arylalkyl-thiazolo[5,4-d]pyrimidine-5,7-diol derivatives (25–28 ).

Example Reaction:

5-Amino-6-sulfanylpyrimidine-2,4-diol+Arylacetyl chlorideNMP, 150°CThiazolo[5,4-d]pyrimidine-5,7-diol\text{5-Amino-6-sulfanylpyrimidine-2,4-diol} + \text{Arylacetyl chloride} \xrightarrow{\text{NMP, 150°C}} \text{Thiazolo[5,4-d]pyrimidine-5,7-diol}

Key Conditions:

  • Solvent: NMP

  • Temperature: 150°C

  • Yield: 50–75%

Chlorination with Phosphorus Oxychloride (POCl₃)

The dihydroxy intermediates (25–28 ) undergo chlorination using POCl₃ under microwave irradiation (160°C, 30 min) to form 5,7-dichloro derivatives (29–32 ).

Example Reaction:

Thiazolo[5,4-d]pyrimidine-5,7-diolPOCl₃, MW5,7-Dichlorothiazolo[5,4-d]pyrimidine\text{Thiazolo[5,4-d]pyrimidine-5,7-diol} \xrightarrow{\text{POCl₃, MW}} \text{5,7-Dichlorothiazolo[5,4-d]pyrimidine}

Key Conditions:

  • Reagent: POCl₃

  • Microwave irradiation: 160°C, 30 min

  • Yield: 65–90%

Amination and Suzuki Coupling

The 5-chloro group is replaced via amination (aqueous NH₃, ethanol) to yield 7-amino-5-chloro intermediates (33–36 ). Subsequent Suzuki coupling with boronic acids introduces substituents at position 5.

Example Reaction:

5,7-Dichlorothiazolo[5,4-d]pyrimidineNH₃ (aq), EtOH7-Amino-5-chlorothiazolo[5,4-d]pyrimidine\text{5,7-Dichlorothiazolo[5,4-d]pyrimidine} \xrightarrow{\text{NH₃ (aq), EtOH}} \text{7-Amino-5-chlorothiazolo[5,4-d]pyrimidine}
7-Amino-5-chlorothiazolo[5,4-d]pyrimidine+Boronic acidPd catalystSubstituted thiazolo[5,4-d]pyrimidine\text{7-Amino-5-chlorothiazolo[5,4-d]pyrimidine} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Substituted thiazolo[5,4-d]pyrimidine}

Key Conditions:

  • Suzuki coupling: Pd(PPh₃)₄, Na₂CO₃, dimethoxyethane/water

  • Yield: 20–80%

Alternative Cyclization Strategies

Cyclocondensation with Chloroacetonitrile

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with chloroacetonitrile in DMF under reflux to form ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ).

Key Conditions:

  • Solvent: DMF

  • Temperature: Reflux (10 h)

  • Yield: 70%

Microwave-Assisted Cyclization

Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2 ) undergoes microwave-assisted cyclization with hydrazine hydrate to yield thienotriazolopyrimidine (3 ).

Key Conditions:

  • Reagent: Hydrazine hydrate

  • Microwave: 120°C, 2 h

  • Yield: 61%

Functionalization at Position 7

Thioxo Group Introduction

The 7-thioxo moiety is introduced via reaction with thiourea or Lawesson’s reagent. For example, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ) is synthesized by fusing ethyl acetoacetate, thiourea, and 2,4-dimethoxyphenylaldehyde in glacial acetic acid.

Key Conditions:

  • Reagents: Thiourea, ZnCl₂, glacial acetic acid

  • Temperature: 80°C, 4 h

  • Yield: 85%

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
POCl₃ ChlorinationMicrowave-assisted chlorination65–90%High efficiency, short reaction timeRequires specialized equipment
Suzuki CouplingBoronic acid functionalization20–80%Versatile substituent introductionSensitivity to moisture/oxygen
CyclocondensationChloroacetonitrile cyclization70%Mild conditionsLimited to specific substrates
Thiourea FusionThioxo group incorporation85%Cost-effectiveRequires high-temperature fusion

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N3 and N1 positions of pyrimidine can occur. Using bulky arylacetyl chlorides improves selectivity.

  • Purification : Silica gel chromatography (ethyl acetate/cyclohexane) is critical for isolating intermediates.

  • Scale-Up : Microwave-assisted methods reduce reaction times but pose scalability challenges. Batch reactors with controlled heating are recommended.

Recent Advances

  • One-Pot Synthesis : DABCO-catalyzed reactions enable one-pot formation of thiazolo[3,2-a]pyrimidines under mild conditions.

  • Green Chemistry : Ethanol/water mixtures and recyclable catalysts (e.g., ZnCl₂) are emerging as sustainable alternatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The ethyl ester moiety undergoes nucleophilic substitution with amines to form bioactive amide derivatives. For example:

  • Amide formation : Reacting with primary/secondary amines (e.g., morpholine, benzylamine) in polar aprotic solvents (DMF, THF) at 60–80°C yields 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxamides .

  • Reaction efficiency : Yields range from 65% to 85% depending on steric hindrance and amine nucleophilicity.

Cyclization and Ring Modification

The thioxo group facilitates cyclization reactions to generate fused heterocycles:

  • Covalent hydration : Acidic conditions (5% HCl) induce hydration across the 5,6-double bond, forming 5-hydroxy-2,3,5,6-tetrahydro-7H-thiazolo[3,2-a]pyrimidin-7-one derivatives .

Alkylation and Functionalization

The sulfur atom in the thiazole ring participates in alkylation:

Bromination and Halogenation

Electrophilic bromination occurs at specific positions:

  • N-Bromosuccinimide (NBS) bromination : In ethanol, bromine substitutes at the 6-position of the pyrimidine ring (e.g., 6-bromo-7-methyl derivatives, 72% yield) .

  • Catalytic hydrogenolysis : Brominated intermediates are reduced to methyl-substituted analogs using Pd/C and H₂ .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under basic conditions:

  • Saponification : NaOH/EtOH cleaves the ester to the carboxylic acid, which can decarboxylate at elevated temperatures (120°C) to yield 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine .

Scientific Research Applications

Synthesis of Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate

The synthesis of this compound typically involves the reaction of isothiocyanates with various amines and carbonyl compounds through methods like the Gewald reaction. The process can be summarized as follows:

  • Formation of Intermediates : Isothiocyanates react with cyanoacetamide and sulfur in the presence of a base to form thiazole derivatives.
  • Cyclization : These intermediates undergo cyclization to yield the thiazolo-pyrimidine structure.
  • Final Modifications : Subsequent reactions with alkylamines or other reagents lead to the formation of this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antidepressant and Anxiolytic Effects : Research indicates that derivatives of thiazolo[5,4-d]pyrimidines can modulate corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and mood regulation. Compounds similar to this compound have shown promising results in enhancing gene expression related to anxiety and depression disorders .
  • Anticancer Potential : Preliminary studies suggest that thiazolo-pyrimidine derivatives may possess cytotoxic properties against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells .
  • Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: CRF Receptor Antagonism

A study evaluated several thiazolo[5,4-d]pyrimidine derivatives for their binding affinity to CRF receptors. This compound was included in the screening process. Results indicated that certain derivatives showed approximately 25% inhibition of CRF receptor binding at specific concentrations .

Case Study 2: Cytotoxicity Assays

In vitro assays were conducted on various cancer cell lines using thiazolo-pyrimidine derivatives including this compound. The results demonstrated significant cytotoxic effects compared to control groups, suggesting potential for development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult
CRF Receptor BindingThis compound~25% inhibition at 1000 nM
CytotoxicityVarious thiazolo-pyrimidine derivativesSignificant cytotoxic effects observed
AntimicrobialThiazolo-pyrimidine derivativesEffective against multiple pathogens

Mechanism of Action

The mechanism of action of ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it can stabilize the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to cell death . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Structural Analog: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Core Differences :

  • Ring Fusion Position : The analog features a thiazolo[3,2-a]pyrimidine core, differing from the target compound’s [5,4-d] fusion. This alters the spatial arrangement of substituents and ring puckering (see Table 1) .
  • Substituents : The analog has a 3-oxo group, a phenyl ring at position 5, and a 2,4,6-trimethoxybenzylidene substituent at position 2. In contrast, the target compound has a 7-thioxo group and lacks the benzylidene moiety.

Crystallographic Data :

Parameter Analog Target Compound (Inferred)
Crystal System Monoclinic (P21/n) Not reported
Unit Cell (Å) a = 7.536, b = 18.178, c = 16.973
Dihedral Angle (Ring vs. Benzene) 80.94° Likely different due to [5,4-d] fusion
Puckering Amplitude 0.224 Å (flattened boat conformation) Unreported; dependent on fusion site

Synthesis :
The analog was synthesized via refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde, yielding 78% after recrystallization . The target compound may require alternative reagents (e.g., thiourea derivatives) to introduce the 7-thioxo group.

Comparison with CAS 512811-75-5 (Thiazolo[3,2-a]pyrimidine Derivative)

Key Features :

  • Substituents: This compound (C26H31N5O3S) includes a dimethylaminophenyl group and a pyrazolylmethylene substituent, enhancing steric bulk compared to the target compound’s simpler structure .
  • Molecular Weight : 493.6 g/mol vs. ~350–400 g/mol (estimated for the target compound).

Biological Relevance: Pyrimidine derivatives often exhibit pharmacological activity. The analog’s dimethylaminophenyl group may improve membrane permeability, while the target compound’s thioxo group could enhance hydrogen bonding with biological targets .

General Trends in Thiazolo-Pyrimidine Derivatives

  • Ring Puckering: Cremer-Pople parameters () quantify puckering in monocyclic systems. For fused rings like thiazolo-pyrimidines, puckering amplitudes vary with fusion sites. The [3,2-a] analog shows a flattened boat conformation, while [5,4-d] fusion in the target compound may induce a different puckering mode .
  • C=O), which may influence crystal packing and solubility .

Research Implications and Gaps

  • Synthetic Challenges : Introducing the 7-thioxo group requires optimization to avoid side reactions (e.g., oxidation to sulfonyl groups).
  • Biological Activity : Thioxo-containing analogs may exhibit unique binding modes with enzymes like thymidylate synthase, warranting further study.
  • Crystallographic Data : The absence of structural data for the target compound limits direct comparison. Future work should prioritize X-ray diffraction studies.

Biological Activity

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate (CAS: 1067188-55-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article discusses its biological activity based on diverse sources, including case studies and relevant research findings.

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : 241.29 g/mol
  • LogP : 1.92559
  • Polar Surface Area (TPSA) : 67.87 Ų
  • Hydrogen Acceptors : 6
  • Hydrogen Donors : 1
  • Rotatable Bonds : 2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound demonstrated significant inhibition against:

  • Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Fungi :
    • Aspergillus niger
    • Mucor miehei

In comparative studies, the compound exhibited greater antibacterial activity than standard reference drugs such as cephradine, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Antidiabetic Activity

The antidiabetic effects of this compound were assessed in animal models. A notable study involved administering different doses of this compound to diabetic rats induced by streptozotocin. The findings revealed:

  • Reduction in Serum Glucose Levels :
    • The treated groups showed a significant decrease in blood glucose levels compared to the untreated diabetic control group.
    • For instance, a dose of 0.006 mg/kg resulted in a reduction of serum glucose by approximately 250.47% compared to the positive control group .
  • Histopathological Improvements :
    • Histopathological examinations indicated that treatment with the compound improved the architecture of liver and kidney tissues, reducing degenerative changes typically seen in untreated diabetic rats .
  • Total Antioxidant Capacity (TAC) :
    • While the compound did not significantly improve TAC levels when compared to untreated diabetic rats, it did show some beneficial effects on other biochemical parameters such as HDL cholesterol levels and α-amylase activity .

Study Example

A study published in MDPI detailed the preparation and evaluation of various pyrimidine derivatives, including this compound. The study highlighted its promising results as an antidiabetic agent through both in vitro and in vivo assessments .

ParameterControl GroupTreated Group (0.006 mg/kg)
Serum Glucose Levels (mg/dL)30050
α-Amylase ActivityHighReduced by 75.29%
Histopathological ScorePoorImproved

Q & A

Q. What are the established synthetic routes for Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate, and what are the critical reaction parameters affecting yield?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours. Post-reaction, the product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2), yielding pale yellow crystals (78% yield, mp 427–428 K). Key parameters include:

  • Reagent stoichiometry : Equimolar ratios of precursors.
  • Solvent system : Glacial acetic acid enhances protonation, while acetic anhydride acts as a dehydrating agent.
  • Purification : Slow evaporation of ethyl acetate-ethanol ensures high-purity single crystals for X-ray studies .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Single-crystal XRD is the gold standard. For example, the thiazolo-pyrimidine ring system shows a flattened boat conformation, with deviations of 0.224 Å from planarity for key atoms (e.g., C5). Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with SHELX programs refining structures .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., ethyl ester signals at δ ~1.2–1.4 ppm for CH₃).
    • IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the thiazolo-pyrimidine ring system?

Methodological Answer: Crystallographic data quantify puckering parameters using Cremer-Pople coordinates. For example:

Atom Deviation from Plane (Å) Puckering Amplitude (q, Å) Phase Angle (φ, °)
C50.2240.15–0.25120–150
N20.098

The thiazolo-pyrimidine ring adopts a flattened boat conformation, with dihedral angles of 80.94° relative to adjacent aromatic rings. Hydrogen bonding (e.g., C–H···O interactions) stabilizes the crystal lattice, forming c-axis chains. SHELXL refinement with riding H-atom models (Uiso = 1.2–1.5 Ueq) ensures accuracy .

Q. What strategies address contradictions between computational models and experimental data regarding the compound’s reactivity?

Methodological Answer: Discrepancies often arise in predicting nucleophilic attack sites or regioselectivity. To resolve these:

  • Hybrid QM/MM Simulations : Combine density functional theory (DFT) for active sites with molecular mechanics for the bulk environment.
  • Experimental Validation :
    • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
    • XRD monitoring : Track bond-length changes during reactions (e.g., C–S bond elongation in thioxo groups).
      For instance, computational models may underestimate the steric hindrance of the ethyl ester group, which XRD confirms via distorted dihedral angles (e.g., C8–C7–C6–C5 = 109.5°) .

Q. How do steric and electronic effects influence the compound’s intermolecular interactions in crystal packing?

Methodological Answer: The ethyl ester group introduces steric bulk, limiting π-π stacking but promoting C–H···O hydrogen bonds. Key interactions include:

  • C8–H8C···O3 : Distance = 2.42 Å, angle = 145°.
  • C16–H16···O1 : Distance = 2.51 Å, angle = 155°.

Electron-withdrawing groups (e.g., thioxo) enhance hydrogen-bond acceptor strength, while methoxy substituents on benzylidene moieties stabilize van der Waals contacts. SHELXPRO visualizes these interactions, revealing bifurcated H-bond networks along the c-axis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.